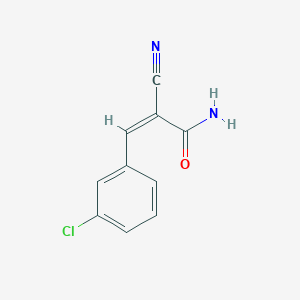
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide, also known as DFN-02, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFN-02 is a member of the benzamide class of compounds and is structurally similar to other compounds that have been used in various medications.
Mécanisme D'action
The mechanism of action of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of the activity of certain ion channels in the nervous system. Specifically, 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has been shown to modulate the activity of voltage-gated sodium channels, which play a key role in the transmission of pain signals.
Biochemical and Physiological Effects
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on voltage-gated sodium channels, 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has also been shown to modulate the activity of other ion channels and receptors in the nervous system. These effects may contribute to its potential therapeutic benefits for neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized through various analytical techniques. However, one limitation of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide. One area of research could focus on further elucidating its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could focus on developing new analogs of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide with improved efficacy and safety profiles. Additionally, research could focus on exploring the potential use of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide in other areas of medicine beyond neuropathic pain.
Méthodes De Synthèse
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process has been optimized to produce high yields of pure 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide. The exact details of the synthesis process are beyond the scope of this paper, but it is important to note that the process is well-established and has been validated through various analytical techniques.
Applications De Recherche Scientifique
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide as a potential treatment for neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. Current treatments for neuropathic pain are often ineffective and have significant side effects.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-10-3-8-14(21-2)13(9-10)19-15(20)11-4-6-12(7-5-11)22-16(17)18/h3-9,16H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUBKVDLBUNQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)




![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)




